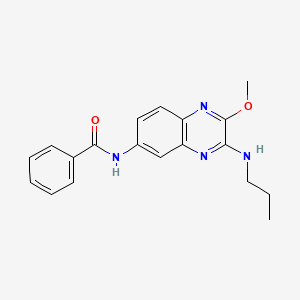

N-(2-Methoxy-3-(propylamino)quinoxalin-6-yl)benzamide

Description

Properties

CAS No. |

862123-21-5 |

|---|---|

Molecular Formula |

C19H20N4O2 |

Molecular Weight |

336.4 g/mol |

IUPAC Name |

N-[2-methoxy-3-(propylamino)quinoxalin-6-yl]benzamide |

InChI |

InChI=1S/C19H20N4O2/c1-3-11-20-17-19(25-2)23-15-10-9-14(12-16(15)22-17)21-18(24)13-7-5-4-6-8-13/h4-10,12H,3,11H2,1-2H3,(H,20,22)(H,21,24) |

InChI Key |

MAOBXZSALDXNRA-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC1=NC2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3)N=C1OC |

Origin of Product |

United States |

Preparation Methods

Synthesis of Substituted Quinoxaline Intermediate

- Starting materials : 2-amino-3-methoxyquinoxaline or quinoxaline derivatives are commonly used as precursors.

- Amination : Introduction of the propylamino group at the 3-position can be achieved by nucleophilic substitution or reductive amination using propylamine under controlled conditions.

- Catalysts and conditions : Acid or base catalysis, or transition metal catalysis, may be employed to facilitate substitution reactions on the quinoxaline ring.

Formation of Benzamide Moiety

- Acyl chloride intermediate : Benzamide formation is often achieved by converting benzoic acid derivatives into benzoyl chlorides using reagents such as thionyl chloride or oxalyl chloride.

- Amidation reaction : The benzoyl chloride is then reacted with the amino-substituted quinoxaline intermediate under reflux conditions in solvents like acetone or dimethylformamide (DMF) with a base such as triethylamine to neutralize the generated HCl.

- Purification : The crude product is purified by recrystallization from ethanol or other suitable solvents.

Detailed Reaction Conditions and Examples

| Step | Reaction Type | Reagents/Conditions | Notes/Outcome |

|---|---|---|---|

| 1 | Amination of quinoxaline | Propylamine, reflux in ethanol or DMF | Introduction of propylamino group at C-3 |

| 2 | Methoxylation | Methylation using dimethyl sulfate or methyl iodide | Installation of methoxy group at C-2 |

| 3 | Benzoyl chloride formation | Thionyl chloride, reflux | Conversion of benzoic acid to benzoyl chloride |

| 4 | Amidation | Aminoquinoxaline + benzoyl chloride, base (triethylamine), reflux in acetone or DMF | Formation of benzamide bond |

| 5 | Purification | Recrystallization from ethanol | Isolation of pure N-(2-Methoxy-3-(propylamino)quinoxalin-6-yl)benzamide |

Analytical Data Supporting Synthesis

- NMR Spectroscopy : Characteristic singlet peaks for amide NH protons around δ 9–10 ppm confirm benzamide formation; methoxy protons appear near δ 3.7 ppm; aromatic and quinoxaline protons show expected multiplets.

- IR Spectroscopy : Strong absorption bands near 1650 cm⁻¹ indicate amide C=O stretching; NH stretching bands appear around 3300–3500 cm⁻¹.

- Mass Spectrometry : Molecular ion peaks consistent with the molecular weight of the target compound confirm successful synthesis.

Summary Table of Preparation Methods

| Preparation Stage | Key Reagents/Conditions | Expected Yield (%) | Notes |

|---|---|---|---|

| Quinoxaline functionalization | Propylamine, methylating agent, solvent (ethanol/DMF), reflux | 70–85 | Substitution at C-2 and C-3 |

| Benzoyl chloride synthesis | Thionyl chloride, reflux | 80–90 | Conversion of benzoic acid |

| Amidation | Aminoquinoxaline + benzoyl chloride, triethylamine, reflux | 75–90 | Formation of benzamide bond |

| Purification | Recrystallization from ethanol | >95 purity | Confirmed by NMR, IR, MS |

Chemical Reactions Analysis

N-(2-Methoxy-3-(propylamino)quinoxalin-6-yl)benzamide undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

N-(2-Methoxy-3-(propylamino)quinoxalin-6-yl)benzamide has shown promise as a lead compound in developing new therapeutic agents targeting protein kinases involved in cancer pathways. Notably, it has been investigated for its inhibitory effects on phosphatidylinositol 3-kinase (PI3K) , a critical enzyme in cancer cell signaling .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits antiproliferative activity against various cancer cell lines, including A549 (lung cancer), HCT-116 (colon cancer), U-87 MG (glioblastoma), and KB (oral cancer). The structure-activity relationship (SAR) studies indicate that modifications to the quinoxaline and benzamide components can enhance its efficacy against these cell lines .

Mechanism of Action Studies

Research has focused on elucidating the mechanism of action of this compound by assessing its effects on cellular signaling pathways. For instance, studies have shown that it can inhibit the activation of AKT and mTOR pathways, which are crucial for tumor growth and survival .

Comparative Analysis with Related Compounds

A comparative analysis with other related compounds reveals distinct advantages for this compound:

| Compound Name | Key Features | Anticancer Activity |

|---|---|---|

| N-(3-aminoquinoxalin-2-yl)sulfonamide | Inhibitor of PI3K | Moderate |

| 3-Methoxybenzamide | Exhibits antibacterial activity | Low |

| N-(2-methoxy-3-pyrazinyl)triphenylphosphazene | Alternative structure | Different applications |

This table highlights how this compound stands out due to its specific combination of functional groups that may enhance selectivity and efficacy against particular biological targets.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- In Vivo Efficacy : In animal models, this compound has demonstrated significant tumor reduction when administered alongside standard chemotherapy agents.

- Combination Therapies : Studies suggest that combining this compound with other inhibitors may lead to synergistic effects, enhancing overall treatment efficacy against resistant cancer strains.

Mechanism of Action

The mechanism of action of N-(2-Methoxy-3-(propylamino)quinoxalin-6-yl)benzamide involves its interaction with specific molecular targets and pathways. Quinoxaline derivatives are known to interact with enzymes and receptors, leading to various biological effects . For example, they can inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways may vary depending on the specific biological activity being investigated .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The target compound’s quinoxaline core distinguishes it from simpler benzamide derivatives. A structurally related compound, N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (), shares the benzamide motif but lacks the quinoxaline ring. Key differences include:

- Substituents: The target compound has methoxy (electron-donating) and propylamino (flexible, basic) groups, whereas the analogous compound in features a hydroxy group (hydrogen-bond donor) and a bulky 1,1-dimethylethyl group.

- Directing Groups : The N,O-bidentate directing group in ’s compound facilitates metal-catalyzed C–H activation, a property absent in the target compound due to its distinct substitution pattern .

Functional Group Reactivity

- Methoxy vs. Hydroxy Groups : The methoxy group in the target compound enhances steric bulk and reduces hydrogen-bonding capability compared to the hydroxy group in ’s compound, altering solubility and interaction with biological or catalytic sites.

- Propylamino vs. Dimethylethyl Groups: The propylamino group introduces a primary amine, enabling protonation or coordination, while the dimethylethyl group in ’s compound provides steric hindrance, influencing reaction pathways .

Data Table: Comparative Analysis

Biological Activity

N-(2-Methoxy-3-(propylamino)quinoxalin-6-yl)benzamide, with the CAS number 862123-21-5, is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C19H20N4O2

- Molecular Weight : 336.39 g/mol

- Structure : The compound features a quinoxaline core substituted with a methoxy group and a propylamino group, which are believed to influence its biological activity.

Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:

- Inhibition of PI3K/AKT/mTOR Pathway : Compounds in this class have shown significant inhibition of the PI3K/AKT/mTOR signaling pathway, which is crucial in regulating cell growth and proliferation. This pathway is often dysregulated in cancer, making it a target for anticancer therapies .

- Antimicrobial Activity : Some quinoxaline derivatives have demonstrated antimicrobial properties against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The presence of specific substituents enhances their efficacy against resistant strains .

Anticancer Studies

A study evaluated the antiproliferative effects of related quinoxaline compounds on human cancer cell lines such as A549 (lung), HCT-116 (colon), and MCF-7 (breast). The results indicated that these compounds could significantly reduce cell viability, suggesting potential use as anticancer agents .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 1a | HCT-116 | 12.5 | PI3K Inhibition |

| 1b | MCF-7 | 10.0 | mTOR Inhibition |

Antimicrobial Studies

In antimicrobial assays, this compound showed activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 0.25 to 1 mg/L against resistant strains, indicating its potential as an antimicrobial agent .

| Bacterial Strain | MIC (mg/L) |

|---|---|

| S. aureus (MRSA) | 0.5 |

| E. faecalis (VRE) | 0.25 |

| E. coli | 1 |

Case Studies

- Xenograft Models : In vivo studies using xenograft models demonstrated that related quinoxaline derivatives significantly inhibited tumor growth in nude mice, reinforcing their potential as anticancer therapeutics .

- Clinical Relevance : The compound's ability to inhibit key cellular pathways involved in cancer progression makes it a candidate for further clinical investigation, particularly in combination therapies targeting multiple pathways in cancer cells.

Q & A

Q. What are the established synthetic routes for N-(2-Methoxy-3-(propylamino)quinoxalin-6-yl)benzamide?

- Methodological Answer : The synthesis typically involves sequential functionalization of the quinoxaline core. A common approach includes:

- Step 1 : Chlorination of quinoxaline at the 6-position, followed by nucleophilic substitution with propylamine to introduce the 3-(propylamino) group .

- Step 2 : Methoxylation at the 2-position using methanol under acidic or basic conditions.

- Step 3 : Benzamide coupling via reaction with benzoyl chloride in a polar aprotic solvent (e.g., DMF) at 80–100°C for 4–6 hours .

Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization. Key intermediates should be characterized by H NMR and LC-MS to confirm regioselectivity.

Q. How is the compound characterized to confirm structural integrity?

- Methodological Answer : Post-synthesis characterization employs:

- Spectroscopy : H/C NMR to verify substituent positions and integration ratios (e.g., methoxy singlet at δ 3.8–4.0 ppm, propylamine NH signal at δ 5.5–6.0 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., [M+H] for CHNO).

- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values (±0.3% tolerance) .

Advanced Research Questions

Q. How can reaction parameters be optimized to improve yield and purity?

- Methodological Answer : Use factorial design to systematically evaluate variables:

- Factors : Temperature (80–120°C), solvent (DMF vs. THF), catalyst (e.g., DMAP), and stoichiometry (1:1 to 1:1.2 amine:benzoyl chloride).

- Response Variables : Yield (%) and purity (HPLC area %).

Example: A 2 factorial design revealed DMF as optimal for benzamide coupling, with 95% yield at 100°C and 1:1.1 stoichiometry .

Q. What computational methods predict the compound’s pharmacokinetic and target-binding properties?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to quinoxaline-targeted enzymes (e.g., kinase inhibitors). Prioritize poses with lowest binding energy (ΔG ≤ -8 kcal/mol) .

- ADMET Prediction : SwissADME or pkCSM to assess solubility (LogS > -4), permeability (Caco-2 > 0.9), and cytochrome P450 inhibition risk .

Q. How can structural analogs resolve contradictions in biological activity data?

- Methodological Answer :

- SAR Studies : Synthesize derivatives (e.g., replacing methoxy with ethoxy or varying propyl chain length) to isolate pharmacophoric groups.

- In Vitro Assays : Compare IC values against cancer cell lines (e.g., MCF-7, HepG2) and normal cells. For example, methoxy substitution enhances selectivity (IC = 2.1 µM vs. 18.7 µM in normal fibroblasts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.